molecular formula C20H15N B14686287 Acridine, 9-(4-methylphenyl)- CAS No. 36388-29-1

Acridine, 9-(4-methylphenyl)-

Cat. No.: B14686287
CAS No.: 36388-29-1
M. Wt: 269.3 g/mol
InChI Key: KORJZGKNZUDLII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-(4-methylphenyl)- typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared and then stirred in phosphorus oxychloride (POCl3) to afford the 9-chloro-acridine . This intermediate can then undergo further reactions to introduce the 4-methylphenyl group at the 9-position.

Industrial Production Methods: Industrial production of acridine derivatives often involves electrophilic condensation and various catalytic processes. Modern methods include Buchwald–Hartwig amination, hypervalent iodine chemistry, iodocyclization, and Rh(III)-catalyzed tandem reactions . These methods allow for the efficient and scalable production of acridine derivatives with various substituents.

Chemical Reactions Analysis

Types of Reactions: Acridine, 9-(4-methylphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of acridine, 9-(4-methylphenyl)- involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerase and telomerase . This mechanism is crucial for its anticancer and antimicrobial properties.

Comparison with Similar Compounds

Properties

CAS No.

36388-29-1

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

9-(4-methylphenyl)acridine

InChI

InChI=1S/C20H15N/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3

InChI Key

KORJZGKNZUDLII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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